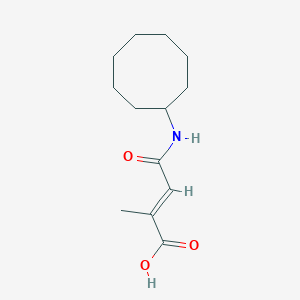![molecular formula C19H28N2O4S B5328503 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine, also known as MPS, is a chemical compound that has been studied extensively in scientific research. MPS is a piperidine derivative that has been shown to have potential applications in various fields such as medicine, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to an increase in insulin sensitivity and a decrease in lipid accumulation, making it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. In vivo studies have shown that this compound has analgesic effects in animal models of neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine in lab experiments is its specificity for COX-2 inhibition. This compound has been shown to have little to no effect on COX-1, which is an enzyme that is involved in the production of prostaglandins that are important for normal physiological functions such as gastric mucosal protection and platelet aggregation. This specificity makes this compound a potential candidate for the treatment of inflammatory diseases with minimal side effects. One of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound in the treatment of metabolic disorders such as type 2 diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine involves the reaction of 4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-15-7-6-12-21(14-15)26(23,24)16-8-9-18(25-2)17(13-16)19(22)20-10-4-3-5-11-20/h8-9,13,15H,3-7,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIUMSYBDCNNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)
![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)